molecular formula C19H26N4O B11396269 5-amino-4-(1H-benzimidazol-2-yl)-1-(2-ethylhexyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-(1H-benzimidazol-2-yl)-1-(2-ethylhexyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11396269
M. Wt: 326.4 g/mol
InChI Key: PWIYIPADJQYYIP-UHFFFAOYSA-N
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Description

“5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(2-ethylhexyl)-2,3-dihydro-1H-pyrrol-3-one” is a complex organic compound that features a benzodiazole ring fused with a pyrrolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(2-ethylhexyl)-2,3-dihydro-1H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzodiazole Ring: Starting from ortho-phenylenediamine and a suitable carboxylic acid derivative under acidic conditions.

    Pyrrolone Formation: The benzodiazole intermediate is then reacted with an appropriate α,β-unsaturated carbonyl compound to form the pyrrolone ring.

    Amination and Alkylation: Introduction of the amino group and the 2-ethylhexyl side chain through nucleophilic substitution and alkylation reactions.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the benzodiazole ring.

    Reduction: Reduction reactions may target the carbonyl group in the pyrrolone ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodiazole and pyrrolone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents, alkyl halides, and nucleophiles like amines or thiols are typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.

    Fluorescent Probes: The benzodiazole ring can be modified to create fluorescent probes for biological imaging.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Polymer Chemistry: Incorporated into polymers to enhance their mechanical and thermal properties.

Mechanism of Action

The mechanism of action of “5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(2-ethylhexyl)-2,3-dihydro-1H-pyrrol-3-one” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The benzodiazole ring can participate in π-π stacking interactions, while the amino group can form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds like 2-aminobenzimidazole and 2-aminobenzothiazole share structural similarities.

    Pyrrolone Derivatives: Compounds such as 3-pyrrolin-2-one and 4-pyrrolidinone are structurally related.

Uniqueness

“5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(2-ethylhexyl)-2,3-dihydro-1H-pyrrol-3-one” is unique due to the combination of the benzodiazole and pyrrolone rings, along with the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H26N4O

Molecular Weight

326.4 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(2-ethylhexyl)-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C19H26N4O/c1-3-5-8-13(4-2)11-23-12-16(24)17(18(23)20)19-21-14-9-6-7-10-15(14)22-19/h6-7,9-10,13,20,24H,3-5,8,11-12H2,1-2H3,(H,21,22)

InChI Key

PWIYIPADJQYYIP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN1CC(=C(C1=N)C2=NC3=CC=CC=C3N2)O

Origin of Product

United States

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